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Compound of Interest

Compound Name: 4-Bromo-2,7-naphthyridin-1-amine

Cat. No.: B1290604 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
4-Bromo-2,7-naphthyridin-1-amine has emerged as a crucial building block in contemporary

medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of

targeted protein degraders, including Proteolysis Targeting Chimeras (PROTACs). This

technical guide provides a preliminary investigation into its synthesis, chemical properties, and

known biological context. While specific biological activity data for the standalone compound is

limited in publicly available literature, its prevalence in patent literature for complex molecule

synthesis underscores its significance. This document summarizes available data, outlines a

plausible synthetic approach based on related structures, and discusses its application in the

development of novel therapeutics.

Chemical Properties and Data
4-Bromo-2,7-naphthyridin-1-amine is a heterocyclic aromatic amine containing a

naphthyridine core. The presence of a bromine atom and an amino group provides two reactive

handles for further chemical modifications, making it a versatile scaffold in drug discovery.
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Property Value Source

Molecular Formula C₈H₆BrN₃ [1]

Molecular Weight 224.06 g/mol [1]

CAS Number 959558-28-2 [1]

Appearance Reported as a solid N/A

Purity
Commercially available with

≥97% purity
[1]

Storage Conditions 2-8°C N/A

Note: Spectral and detailed physicochemical data are not readily available in the reviewed

literature. Researchers are advised to perform their own characterization upon synthesis or

acquisition.

Synthesis and Experimental Protocols
A detailed, peer-reviewed synthesis protocol specifically for 4-Bromo-2,7-naphthyridin-1-
amine is not explicitly available in the searched literature. However, based on general synthetic

strategies for naphthyridine derivatives, a plausible synthetic route can be proposed. The

synthesis of the 2,7-naphthyridine core often involves the cyclization of substituted pyridine

precursors.

Proposed Synthetic Workflow:
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Caption: Proposed general synthetic workflow for 4-Bromo-2,7-naphthyridin-1-amine.

Detailed Hypothetical Protocol:

Step 1: Synthesis of a Substituted 2,7-Naphthyridine Core: A common method for

constructing the 2,7-naphthyridine skeleton involves the condensation of a 3-aminopyridine

derivative with a suitable three-carbon component, followed by cyclization. The specific

precursors would need to be chosen to allow for the subsequent introduction of the amino

and bromo groups at the desired positions.
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Step 2: Introduction of the Amino Group: The amino group at the C1 position could be

introduced via a nucleophilic aromatic substitution (SNA) reaction on a precursor with a

suitable leaving group (e.g., a chloro or fluoro substituent) at that position.

Step 3: Bromination: The bromine atom at the C4 position would likely be introduced via

electrophilic bromination of the 2,7-naphthyridin-1-amine intermediate. The reaction

conditions would need to be carefully controlled to ensure regioselectivity.

Note: This is a generalized protocol. The actual synthesis may require protecting groups and

specific catalysts, and yields would need to be optimized. Researchers should consult literature

on the synthesis of related naphthyridine analogs for more detailed experimental conditions.[2]

Biological Activity and Applications
While specific biological assays on 4-Bromo-2,7-naphthyridin-1-amine are not detailed in the

available literature, the broader class of 2,7-naphthyridine derivatives has been investigated for

a range of biological activities.

General Activities of 2,7-Naphthyridine Derivatives:

Antimicrobial Activity: Some 2,7-naphthyridine derivatives have shown activity against

various bacterial and fungal strains.[3][4]

Anticancer Activity: Derivatives of the 2,7-naphthyridine scaffold have been explored as

potential anticancer agents, with some showing cytotoxic effects against human tumor cell

lines.[5][6]

Kinase Inhibition: The naphthyridine core is a known pharmacophore in the development of

kinase inhibitors.

Primary Application in Targeted Protein Degradation (PROTACs):

The most prominent application of 4-Bromo-2,7-naphthyridin-1-amine is as a precursor for

the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the

degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.
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Caption: Mechanism of action for PROTACs derived from 4-Bromo-2,7-naphthyridin-1-
amine.

In this context, the amino group of 4-Bromo-2,7-naphthyridin-1-amine serves as a reactive

handle for attaching a linker, which is then connected to a ligand for the target protein. The

bromo-substituted naphthyridine moiety itself often acts as the E3 ligase-binding element,

particularly targeting Cereblon (CRBN).

Future Directions
The utility of 4-Bromo-2,7-naphthyridin-1-amine as a foundational scaffold in medicinal

chemistry is evident, particularly in the rapidly advancing field of targeted protein degradation.

Future research efforts could focus on:

Development and publication of a robust and scalable synthesis protocol. This would greatly

benefit the research community by making this key intermediate more accessible.

Investigation of the standalone biological activity of 4-Bromo-2,7-naphthyridin-1-amine.

Understanding its intrinsic pharmacological profile could reveal new therapeutic applications.

Exploration of its derivatization at the bromine and amine positions. This could lead to the

discovery of novel compounds with unique biological activities, including new E3 ligase

binders or potent inhibitors of other cellular targets.

Systematic SAR studies of PROTACs derived from this scaffold. This would help to elucidate

the optimal linker length and attachment points for maximizing protein degradation efficacy.
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In conclusion, while a comprehensive dataset for 4-Bromo-2,7-naphthyridin-1-amine is yet to

be fully established in the public domain, its role as a critical component in the synthesis of

next-generation therapeutics is clear. This guide serves as a starting point for researchers and

drug development professionals interested in leveraging this promising chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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